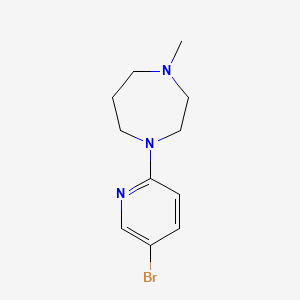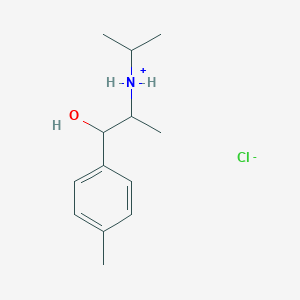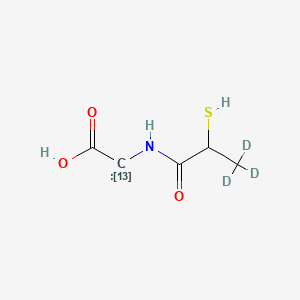
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane is an organic compound featuring a brominated pyridine ring attached to a diazepane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Formation of Diazepane Ring: The brominated pyridine is then reacted with a suitable diamine, such as 1,4-diaminobutane, under basic conditions to form the diazepane ring. This step often requires a solvent like ethanol or acetonitrile and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with different nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to modify the functional groups on the diazepane ring or the pyridine ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiolate in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of ligands for coordination chemistry.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism by which 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom on the pyridine ring can enhance binding affinity and specificity by forming halogen bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
1-(5-Chloropyridin-2-yl)-4-methyl-1,4-diazepane: Similar structure but with a chlorine atom instead of bromine.
1-(5-Fluoropyridin-2-yl)-4-methyl-1,4-diazepane: Contains a fluorine atom, offering different electronic properties.
1-(5-Iodopyridin-2-yl)-4-methyl-1,4-diazepane: Features an iodine atom, which can affect reactivity and binding interactions.
Uniqueness: 1-(5-Bromopyridin-2-yl)-4-methyl-1,4-diazepane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine’s size and electronegativity can enhance the compound’s ability to participate in halogen bonding, making it a valuable scaffold in drug design and materials science.
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-14-5-2-6-15(8-7-14)11-4-3-10(12)9-13-11/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSOWSJDGZPLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Boronic acid, B-[2-formyl-6-(phenylmethoxy)phenyl]-](/img/structure/B12092142.png)

![(1As,3s,4r,4ar,8ar)-3-hydroxy-3,4a,8,8-tetramethyloctahydro-1ah-naphtho[1,8a-b]oxirene-4-carboxylic acid](/img/structure/B12092153.png)

methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12092157.png)



![1-[[4-Nitro-2-(trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12092178.png)

![1'-(2-Trimethylsilylethoxymethyl)spiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B12092182.png)
